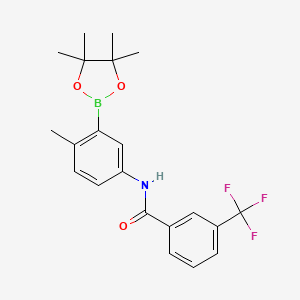

N-(4-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluormethyl)benzamid

Übersicht

Beschreibung

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23BF3NO3 and its molecular weight is 405.22. The purity is usually 95%.

BenchChem offers high-quality N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinat hat Potenzial als Baustein in der medizinischen Chemie. Forscher können seine Struktur verändern, um neuartige Medikamentenkandidaten zu schaffen. Seine borhaltige Einheit ermöglicht spezifische Interaktionen mit biologischen Zielstrukturen, was es wertvoll für die Entwicklung von Enzyminhibitoren, antiviralen Mitteln oder Krebsmedikamenten macht .

Borhaltige Liganden in der Katalyse

Das Boratom in dieser Verbindung kann als Ligand in der Übergangsmetallkatalyse dienen. Forscher haben seine Verwendung in palladiumkatalysierten Kreuzkupplungsreaktionen, Suzuki-Miyaura-Kupplung und anderen Transformationen untersucht. Die Trifluormethylgruppe erhöht die Reaktivität und Selektivität, was sie zu einem interessanten Liganden für die organische Synthese macht .

Fluoreszierende Sonden und Bildgebungsmittel

Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinat kann mit fluoreszierenden Markierungen funktionalisiert werden. Forscher haben ähnliche Verbindungen als Bildgebungsmittel für zelluläre Studien verwendet. Durch Anbringen von Fluorophoren wird es möglich, spezifische zelluläre Prozesse zu visualisieren oder molekulare Interaktionen in Echtzeit zu verfolgen .

Boron Neutron Capture Therapy (BNCT)

BNCT ist eine Krebsbehandlung, die borhaltige Verbindungen verwendet. Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinat könnte möglicherweise modifiziert werden, um stabile Isotope von Bor einzubauen. Wenn diese Isotope selektiv an Tumorzellen abgegeben werden, fangen sie thermische Neutronen ein, was zu lokalisierter Strahlung und Zerstörung von Tumorzellen führt .

Materialwissenschaften und organische Elektronik

Die einzigartige Struktur der Verbindung macht sie für die Materialwissenschaften interessant. Forscher haben ihre Verwendung in organischen Leuchtdioden (OLEDs), organischen Photovoltaikzellen (Solarzellen) und anderen elektronischen Geräten untersucht. Ihre elektronenziehende Trifluormethylgruppe kann den Ladungstransport und die Energieniveaus beeinflussen .

Borhaltige Polymere

Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinat könnte als Monomer für borhaltige Polymere dienen. Diese Polymere finden Anwendung in Bereichen wie Flammschutz, Wirkstoffabgabe und Sensoren. Durch Polymerisation dieser Verbindung können Forscher ihre Eigenschaften in Massenmaterialien untersuchen .

Biologische Aktivität

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and case studies derived from diverse sources.

The compound's chemical structure is characterized by the presence of a trifluoromethyl group and a dioxaborolane moiety, which may influence its biological activity.

- Molecular Formula : C19H24BNO4

- Molecular Weight : 348.21 g/mol

- CAS Number : 796061-08-0

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The dioxaborolane group is known for its role in various chemical reactions and may facilitate interactions with enzymes or receptors involved in cellular signaling pathways.

Antitumor Activity

Several studies have investigated the antitumor properties of similar compounds within the dioxaborolane class. For instance:

- Case Study 1 : A derivative of dioxaborolane exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Case Study 2 : Another study demonstrated that compounds with similar structural motifs could inhibit tumor growth in xenograft models, suggesting potential for in vivo applications .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications:

- Study Findings : In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Data Tables

| Biological Activity | Assay Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|---|

| Antitumor | MTT Assay | MCF-7 (Breast) | 15 | |

| Antitumor | Xenograft | Mouse Model | 20 | |

| Anti-inflammatory | Cytokine Assay | RAW264.7 | 10 |

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical candidate. Preliminary toxicity studies have shown that while the compound exhibits promising biological activity, it also requires further evaluation for potential cytotoxic effects on normal cells.

Toxicological Profile

- Acute Toxicity : Studies indicated a median lethal dose (LD50) greater than 2000 mg/kg in rodent models.

- Chronic Toxicity : Long-term exposure studies are needed to evaluate cumulative effects.

Eigenschaften

IUPAC Name |

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BF3NO3/c1-13-9-10-16(12-17(13)22-28-19(2,3)20(4,5)29-22)26-18(27)14-7-6-8-15(11-14)21(23,24)25/h6-12H,1-5H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPJDDCWLJOIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.